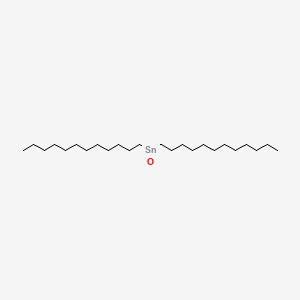![molecular formula C33H24O15 B13748204 1,3,5-Tris-[3,5-(dicarboxy)phenoxymethyl]benzene](/img/structure/B13748204.png)
1,3,5-Tris-[3,5-(dicarboxy)phenoxymethyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Tris-[3,5-(dicarboxy)phenoxymethyl]benzene is a complex organic compound with the molecular formula C33H24O15 and a molecular weight of 660.53 g/mol . This compound is characterized by its three phenoxymethyl groups, each substituted with two carboxylic acid groups, attached to a central benzene ring. It is known for its high thermal stability and unique structural properties, making it a valuable compound in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tris-[3,5-(dicarboxy)phenoxymethyl]benzene typically involves the reaction of 1,3,5-tris(bromomethyl)benzene with 3,5-dihydroxybenzoic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl groups of the 3,5-dihydroxybenzoic acid displace the bromine atoms on the benzene ring, forming the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Post-reaction, the product is typically purified through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Tris-[3,5-(dicarboxy)phenoxymethyl]benzene undergoes various chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form corresponding anhydrides or esters.
Reduction: The compound can be reduced to form alcohols or aldehydes.
Substitution: The phenoxymethyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield esters or anhydrides, while reduction can produce alcohols or aldehydes .
Applications De Recherche Scientifique
1,3,5-Tris-[3,5-(dicarboxy)phenoxymethyl]benzene has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 1,3,5-Tris-[3,5-(dicarboxy)phenoxymethyl]benzene exerts its effects is primarily through its ability to form stable complexes with metal ions. The carboxylic acid groups can coordinate with metal ions, forming coordination polymers with unique properties. These interactions can influence various molecular targets and pathways, depending on the specific application .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Tris(4-carboxyphenyl)benzene: Similar in structure but with carboxylic acid groups directly attached to the benzene ring.
1,3,5-Tris(3,5-dicarboxyphenyl)benzene:
1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene: Features boronic ester groups, making it useful in cross-coupling reactions.
Uniqueness
1,3,5-Tris-[3,5-(dicarboxy)phenoxymethyl]benzene is unique due to its combination of phenoxymethyl and carboxylic acid groups, providing a balance of stability and reactivity. This makes it particularly valuable in applications requiring robust yet versatile compounds .
Propriétés
Formule moléculaire |
C33H24O15 |
|---|---|
Poids moléculaire |
660.5 g/mol |
Nom IUPAC |
5-[[3,5-bis[(3,5-dicarboxyphenoxy)methyl]phenyl]methoxy]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C33H24O15/c34-28(35)19-4-20(29(36)37)8-25(7-19)46-13-16-1-17(14-47-26-9-21(30(38)39)5-22(10-26)31(40)41)3-18(2-16)15-48-27-11-23(32(42)43)6-24(12-27)33(44)45/h1-12H,13-15H2,(H,34,35)(H,36,37)(H,38,39)(H,40,41)(H,42,43)(H,44,45) |
Clé InChI |
SOMOSKNBLUQRSL-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1COC2=CC(=CC(=C2)C(=O)O)C(=O)O)COC3=CC(=CC(=C3)C(=O)O)C(=O)O)COC4=CC(=CC(=C4)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



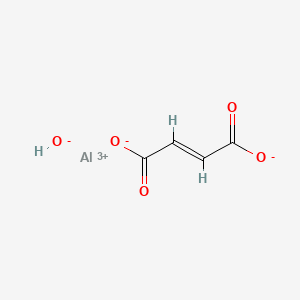
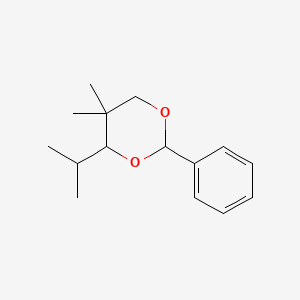

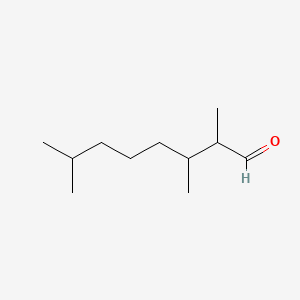
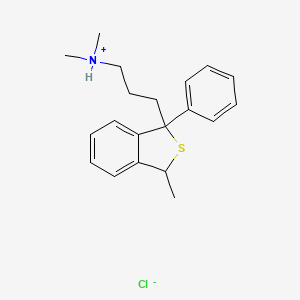
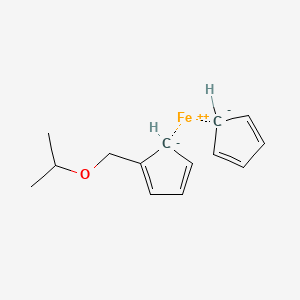
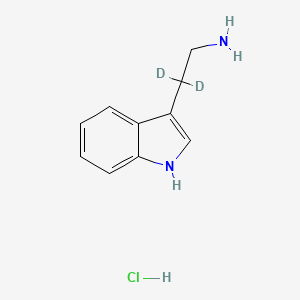
![N-(2-chloro-6-methylphenyl)-2-[2-(diethylamino)ethyl-(2-phenoxyethyl)amino]acetamide](/img/structure/B13748183.png)
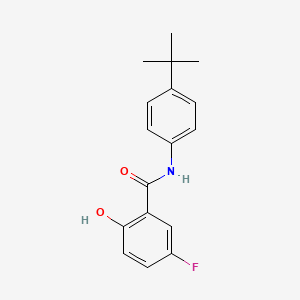
![Disodium 7,7'-(carbonyldiimino)bis[3-[[4-(acetylamino)phenyl]azo]-4-hydroxynaphthalene-2-sulfonate]](/img/structure/B13748201.png)
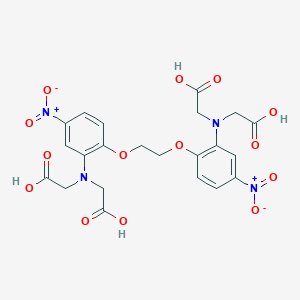
![5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid,3-hydroxy-8-oxo-7-[(phenylacetyl)amino]-,(4-methoxyphenyl)methyl ester,(6R,7R)-(9ci)](/img/structure/B13748213.png)
